DMABA-d10 NHS ester

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[bis(trideuteriomethyl)amino]-2,3,5,6-tetradeuteriobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGFZOAQGYOQTG-ZGYYUIRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)ON2C(=O)CCC2=O)[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Analyst's Toolkit: A Technical Guide to DMABA-d10 NHS Ester in Quantitative Mass Spectrometry

Introduction: The Challenge of Quantifying Endogenous Amines

In the landscape of drug development and clinical research, the precise quantification of endogenous metabolites is paramount. Among these, primary amine-containing molecules, such as phosphatidylethanolamines (PEs), play critical roles in cellular signaling, membrane structure, and various disease pathologies. However, their analysis by mass spectrometry (MS) is often hampered by poor ionization efficiency and the lack of distinct fragmentation patterns, making sensitive and specific quantification a significant analytical challenge.[1][2]

Chemical derivatization offers a powerful solution to this problem by modifying the analyte to enhance its physicochemical properties for MS analysis. This guide provides an in-depth technical overview of 4-[di(methyl-d3)amino]-benzoic-2,3,5,6-d4 acid, 2,5-dioxo-1-pyrrolidinyl ester, commonly known as DMABA-d10 NHS ester. We will explore its mechanism of action, its application in sophisticated quantitative workflows, and provide practical, field-proven protocols for its successful implementation in your laboratory.

Core Principles of this compound Derivatization

This compound is a deuterium-labeled derivatizing reagent designed to react specifically with primary amines. The N-hydroxysuccinimide (NHS) ester functional group is highly reactive towards unprotonated primary amines, forming a stable amide bond. The 4-(dimethylamino)benzoic acid (DMABA) moiety provides a permanently charged group that significantly enhances ionization efficiency in positive-ion electrospray ionization (ESI) mass spectrometry.

The key features of this compound are:

-

Target Specificity: The NHS ester selectively reacts with primary amines under mild conditions, minimizing side reactions with other functional groups.

-

Enhanced MS Detection: The DMABA group acts as a "charge-tag," ensuring robust ionization and improving the limit of detection for amine-containing analytes.

-

Stable Isotope Labeling: The ten deuterium atoms on the DMABA moiety result in a 10 Dalton mass shift compared to its unlabeled counterpart (DMABA NHS ester). This isotopic labeling is fundamental for its use as an internal standard in quantitative assays, allowing for the correction of matrix effects and variations in sample preparation and instrument response.[3][4]

Mechanism of Action: Nucleophilic Acyl Substitution

The reaction between this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, releasing the stable N-hydroxysuccinimide leaving group and forming a highly stable amide bond between the DMABA-d10 moiety and the target analyte.

Caption: Reaction of this compound with a primary amine.

Quantitative Strategies Utilizing this compound

The true power of this compound lies in its application in sophisticated quantitative mass spectrometry workflows. Its primary use is as a heavy isotope-labeled internal standard for absolute quantification. However, it can also be employed in a differential labeling strategy, often referred to as a "split-and-pool" approach, for accurate relative quantification.

Absolute Quantification

For absolute quantification, a known amount of this compound-derivatized analyte (synthesized standard) is spiked into the biological sample before extraction and derivatization. The endogenous, unlabeled analyte is then derivatized with the unlabeled DMABA NHS ester. The ratio of the peak areas of the heavy (d10) and light (d0) derivatized analyte in the subsequent LC-MS/MS analysis allows for precise quantification of the endogenous analyte.

Relative Quantification: The Split-and-Pool Methodology

The "split-and-pool" methodology is a powerful technique for comparing the relative abundance of amine-containing metabolites between two samples (e.g., control vs. treated).[3]

Workflow:

-

Split: The two samples (Sample A and Sample B) are processed separately.

-

Derivatize: Sample A is derivatized with the light DMABA NHS ester, while Sample B is derivatized with the heavy this compound.

-

Pool: After the derivatization reaction is complete and quenched, the two samples are combined (pooled) into a single vial.

-

Analyze: The pooled sample is then analyzed by LC-MS/MS.

This approach offers several advantages:

-

Reduced Variability: By combining the samples before injection, any variations arising from the autosampler, chromatography, or mass spectrometer are identical for both the light and heavy labeled analytes, leading to highly precise relative quantification.

-

Increased Throughput: Two samples are analyzed in a single LC-MS/MS run.

Caption: The split-and-pool workflow for relative quantification.

Experimental Protocol: Derivatization of Phosphatidylethanolamines in a Biological Matrix

This protocol provides a general framework for the derivatization of PEs from a lipid extract of a biological sample. Optimization may be required for specific sample types and instrumentation.

Materials:

-

This compound

-

DMABA NHS ester (for relative quantification)

-

Lipid extract of biological sample (e.g., plasma, tissue homogenate)

-

Anhydrous isopropanol

-

Triethylamine (TEA)

-

Formic acid

-

LC-MS grade solvents (acetonitrile, methanol, water)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous isopropanol.

-

Prepare a 10 mg/mL stock solution of DMABA NHS ester in anhydrous isopropanol.

-

Prepare a 1% (v/v) solution of triethylamine in anhydrous isopropanol.

-

-

Sample Preparation:

-

Aliquot the lipid extract into a clean microcentrifuge tube and evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of anhydrous isopropanol.

-

-

Derivatization Reaction:

-

To the reconstituted lipid extract, add 10 µL of the 1% triethylamine solution.

-

Add 10 µL of the appropriate DMABA NHS ester stock solution (light for one sample, heavy for the other in a split-and-pool experiment, or a known amount of heavy-derivatized standard for absolute quantification).

-

Vortex the mixture briefly and incubate at room temperature for 30 minutes in the dark.

-

-

Quenching the Reaction:

-

To stop the reaction, add 5 µL of 1% formic acid in water.

-

Vortex briefly.

-

-

Sample Dilution and Analysis:

-

Dilute the sample to the appropriate concentration with the initial mobile phase for LC-MS/MS analysis.

-

Transfer the sample to an autosampler vial for injection.

-

LC-MS/MS Analysis of DMABA-Derivatized Phosphatidylethanolamines

The analysis of DMABA-derivatized PEs is typically performed using reversed-phase liquid chromatography coupled to a tandem mass spectrometer.

Chromatography

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the derivatized lipids.

Mass Spectrometry

The key to the specific detection of DMABA-derivatized PEs is the use of precursor ion scanning.[3][4][5] Upon collision-induced dissociation (CID), the DMABA-derivatized PEs generate a characteristic fragment ion corresponding to the protonated DMABA moiety.

-

For DMABA (light) derivatized PEs: The precursor ion scan is set to m/z 166.1.

-

For DMABA-d10 derivatized PEs: The precursor ion scan is set to m/z 176.1.

By monitoring for these specific precursor ions, only the DMABA-derivatized PEs will be detected, providing excellent selectivity and reducing background noise.

Table 1: Key Mass Spectrometry Parameters for DMABA-Derivatized PEs

| Parameter | Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The DMABA tag introduces a permanent positive charge. |

| Precursor Ion (Light) | m/z 166.1 | Characteristic fragment of the unlabeled DMABA moiety. |

| Precursor Ion (Heavy) | m/z 176.1 | Characteristic fragment of the d10-labeled DMABA moiety. |

| Collision Energy | Optimized for fragmentation | Sufficient energy to generate the precursor ion without excessive fragmentation of the lipid backbone. |

Data Analysis and Interpretation

The data from the LC-MS/MS analysis will consist of chromatograms showing the elution of various DMABA-derivatized PE species. The peak area of each species is integrated, and for quantitative analysis, the ratio of the peak areas of the light and heavy labeled analytes is calculated.

Conclusion: A Robust Tool for Amine-Targeted Metabolomics

This compound, in conjunction with its unlabeled counterpart, provides a robust and versatile tool for the sensitive and specific quantification of primary amine-containing metabolites by mass spectrometry. The combination of targeted derivatization, stable isotope labeling, and specific mass spectrometric detection methods like precursor ion scanning enables researchers to overcome the inherent challenges of analyzing these important endogenous molecules. By implementing the principles and protocols outlined in this guide, scientists and drug development professionals can achieve high-quality, reliable quantitative data, ultimately advancing our understanding of the role of these metabolites in health and disease.

References

-

Zemski Berry, K.A., Turner, W.W., VanNieuwenhze, M.S., et al. Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids. Anal. Chem. 81(16), 6633-6640 (2009). [Link]

-

Zemski Berry, K.A., Turner, W.W., VanNieuwenhze, M.S., et al. Characterization of oxidized phosphatidylethanolamine derived from RAW 264.7 cells using 4-(dimethylamino)benzoic acid derivatives. Eur. J. Mass Spectrom. (Chichester) 16(3), 463-470 (2010). [Link]

-

Avanti Polar Lipids. This compound Product Page. [Link]

-

Ekanayake, V., et al. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells. Prostaglandins & Other Lipid Mediators 141, 29-38 (2019). [Link]

-

Murphy, R.C. Electrospray ionization tandem mass spectrometry of glycerophosphoethanolamine plasmalogen phospholipids. J. Am. Soc. Mass Spectrom. 15(10), 1499-1508 (2004). [Link]

-

Ekroos, K., et al. Quantitative profiling of phospholipids by multiple precursor ion scanning on a hybrid quadrupole time-of-flight mass spectrometer. Anal. Chem. 74(5), 941-949 (2002). [Link]

-

Han, X., & Gross, R.W. Global analyses of cellular lipidomes directly from crude extracts of biological samples by ESI mass spectrometry: a bridge to lipidomics. J. Lipid Res. 44(6), 1071-1079 (2003). [Link]

-

Wang, C., et al. Chemical derivatization strategy for mass spectrometry-based lipidomics. Mass Spectrom. Rev. 42(1), 432-452 (2023). [Link]

-

Higashi, T. Derivatization-based sample-multiplexing for enhancing throughput in liquid chromatography/tandem mass spectrometry quantification of metabolites: an overview. J. Chromatogr. A 1636, 461679 (2021). [Link]

-

Scherer, M., Gnewuch, C., Schmitz, G., & Liebisch, G. A liquid chromatography-tandem mass spectrometry based method for the quantification of sphingosine-1-phosphate and sphinganine-1-phosphate in human plasma. Biomol. Detect. Quantif. 17, 100083 (2019). [Link]

-

Zemski Berry, K.A., & Murphy, R.C. Electrospray ionization tandem mass spectrometry of glycerophosphoethanolamine plasmalogen phospholipids. J. Am. Soc. Mass Spectrom. 15(10), 1499-1508 (2004). [Link]

-

Song, H., et al. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. J. Lipid Res. 62, 100101 (2021). [Link]

-

Cui, L., et al. Dual derivatization strategy for the comprehensive quantification and double bond location characterization of fatty acids by ultra-high performance liquid chromatography-tandem mass spectrometry. J. Chromatogr. A 1639, 461939 (2021). [Link]

-

Li, Y., et al. Chemical derivatization for comprehensive lipidomic analysis by mass spectrometry. Anal. Chim. Acta 1184, 338977 (2021). [Link]

Sources

An In-depth Technical Guide to DMABA-d10 NHS Ester: Structure, Properties, and Applications in Quantitative Mass Spectrometry

This guide provides a comprehensive technical overview of DMABA-d10 NHS ester, a specialized isotopic labeling reagent. It is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for quantitative analysis. This document delves into the reagent's chemical structure, core properties, and the mechanistic principles behind its application, offering field-proven insights to ensure experimental success.

Introduction: The Need for Isotopic Labeling in Quantitative Analysis

Quantitative mass spectrometry is a cornerstone of modern proteomics, lipidomics, and metabolomics, enabling the precise measurement of biomolecule abundance across different samples.[1] Isotope labeling techniques are fundamental to achieving accurate and reproducible quantification.[1][2] These methods involve the use of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), to introduce a mass difference between analytes from different experimental conditions.[1][3] This mass shift allows for the direct comparison of signal intensities within a single mass spectrometry run, minimizing experimental variability and enhancing sensitivity.[2][4] this compound is a powerful tool within this paradigm, designed for the derivatization of primary amines.

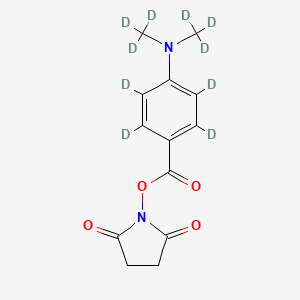

This compound: Core Chemical Profile

This compound, or 4-[di(methyl-d3)amino]-benzoic-2,3,5,6-d4 acid, 2,5-dioxo-1-pyrrolidinyl ester, is the deuterated form of 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMABA NHS ester).[5] The "d10" designation indicates that ten hydrogen atoms in the molecule have been replaced with deuterium. Specifically, the six hydrogens of the two methyl groups and the four hydrogens on the aromatic ring are deuterated. This isotopic enrichment is the key to its utility in quantitative mass spectrometry.[6]

Chemical Structure

The foundational structure consists of a 4-(dimethylamino)benzoic acid (DMABA) core, which is activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly efficient functional group for reacting with primary amines.[][8]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key properties for both the deuterated and non-deuterated forms is presented below for comparative purposes.

| Property | This compound | DMABA NHS Ester |

| CAS Number | 1175002-05-7[9] | 58068-85-2[10] |

| Molecular Formula | C₁₃H₄D₁₀N₂O₄[5] | C₁₃H₁₄N₂O₄[10] |

| Molecular Weight | 272.32 g/mol [9] | 262.3 g/mol [10] |

| Appearance | Powder | White to off-white solid[11] |

| Solubility | Soluble in anhydrous DMSO and DMF[11][12] | Soluble in DMF (20 mg/ml) and DMSO (20 mg/ml)[10] |

| Storage | -20°C, under desiccation | -20°C[10] |

The Chemistry of Derivatization: Mechanism and Causality

The utility of this compound lies in its ability to covalently label primary amines, such as the N-terminus of proteins or the primary amine group of lipids like phosphatidylethanolamine (PE).[5][13]

The NHS Ester Reaction Mechanism

The reaction is a nucleophilic acyl substitution.[] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming a stable amide bond.[8][14]

Caption: Reaction mechanism of this compound with a primary amine.

Critical Experimental Parameters: The "Why" Behind the Protocol

pH is Paramount: The reaction is highly pH-dependent.[14][15]

-

Below pH 7: Primary amines are protonated (-NH₃⁺), making them poor nucleophiles and significantly slowing the reaction.[14]

-

Optimal Range (pH 7.2-8.5): This range represents a crucial compromise. The amine is sufficiently deprotonated and nucleophilic for an efficient reaction, while the NHS ester maintains a reasonable half-life.[][16]

-

Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, becoming a significant competing reaction that reduces labeling efficiency.[15][16]

Solvent Choice: this compound is not readily soluble in aqueous buffers.[10]

-

Anhydrous DMSO or DMF: High-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing a stock solution.[12][15] The presence of water will lead to hydrolysis of the reagent.[16]

Temperature and Time: The reaction can proceed at room temperature (30-60 minutes) or at 4°C (2 hours to overnight).[14] Lower temperatures can be beneficial for sensitive biomolecules and can help to minimize hydrolysis.

Molar Excess: A 5- to 20-fold molar excess of the NHS ester is typically used to drive the reaction to completion.[12]

Applications in Quantitative Mass Spectrometry

The primary application of this compound is in stable isotope labeling for relative quantification.[17] It is often used in conjunction with its non-deuterated counterpart, DMABA NHS ester.[5]

Differential Labeling Workflow

In a typical experiment, a control sample is labeled with the "light" version (DMABA NHS ester), and the experimental sample is labeled with the "heavy" version (this compound). The samples are then combined and analyzed by LC-MS/MS.[5][17] The resulting mass spectra will show pairs of peaks for each labeled analyte, separated by the mass difference of the isotopic labels. The ratio of the peak intensities directly corresponds to the relative abundance of the analyte in the two samples.[3]

Caption: A typical workflow for differential labeling using DMABA NHS esters.

Enhanced Detection in Lipidomics

This compound is particularly valuable in the study of phosphatidylethanolamine (PE) lipids.[5] Derivatization of the primary amine group of PE lipids with DMABA reagents facilitates their detection by electrospray tandem mass spectrometry in the positive ion mode.[10][18] This allows for the universal detection of various PE subclasses, including diacyl, ether, and plasmalogen PE lipids, which can be challenging to observe otherwise.[5][17]

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the derivatization of primary amine-containing analytes.

Materials

-

This compound

-

Analyte containing a primary amine

-

Anhydrous DMSO or DMF[15]

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M borate buffer, pH 8.5)[12][15]

-

Quenching solution (e.g., 1 M Tris-HCl or 1 M glycine, pH 8.0)[14]

Step-by-Step Methodology

-

Reagent Preparation:

-

Sample Preparation:

-

Dissolve or dilute the amine-containing analyte in the amine-free reaction buffer.

-

-

Derivatization Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the analyte solution.[12]

-

Ensure the final concentration of the organic solvent is kept low (typically <10%) to avoid precipitation of biomolecules.[14]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[12] Protect from light if the derivative is photosensitive.

-

-

Quenching the Reaction:

-

Add the quenching solution to react with and consume any excess, unreacted NHS ester.[14] Incubate for an additional 15-30 minutes.

-

-

Sample Preparation for LC-MS:

-

The reaction mixture can now be diluted with the initial mobile phase for direct LC-MS analysis or purified to remove byproducts using techniques like solid-phase extraction or size-exclusion chromatography.

-

Stability and Storage: Ensuring Reagent Integrity

The reactivity that makes NHS esters effective also renders them susceptible to degradation, primarily through hydrolysis.[16]

-

Solid Form: Store this compound at -20°C in a desiccator. It is crucial to protect it from moisture.[16]

-

In Anhydrous Solvent: Aliquot stock solutions in anhydrous DMSO or DMF into single-use volumes and store at -20°C or -80°C.[16][20]

-

Aqueous Solutions: NHS esters are highly unstable in aqueous solutions.[19] Always prepare aqueous dilutions immediately before use and do not store them.[16]

Conclusion

This compound is a highly effective reagent for the isotopic labeling of primary amines, enabling precise and accurate relative quantification by mass spectrometry.[17] Its utility is particularly pronounced in the field of lipidomics for the analysis of phosphatidylethanolamines.[5] A thorough understanding of the underlying reaction chemistry, particularly the critical role of pH and the need for anhydrous conditions, is essential for achieving successful and reproducible results. By following the outlined protocols and storage guidelines, researchers can confidently integrate this powerful tool into their quantitative analytical workflows.

References

-

This compound (CAS Number: 1175002-05-7) | Cayman Chemical.

-

Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry - Longdom Publishing.

-

An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds - Benchchem.

-

Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets.

-

Isotope Labeling - Cerno Bioscience.

-

Multiple isotopic labels for quantitative mass spectrometry - PMC - NIH.

-

Chemical isotope labeling for quantitative proteomics - PMC - NIH.

-

Application Notes and Protocols for Derivatization Techniques Using 4-(Dimethylamino)benzoic Acid Reagents - Benchchem.

-

This compound Powder 99 (TLC) Avanti Lipids - Sigma-Aldrich.

-

Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents - Thermo Fisher Scientific.

-

NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe.

-

DMABA NHS ester (CAS 58068-85-2) - Cayman Chemical.

-

DMABA NHS Ester | C13H14N2O4 | CID 71312544 - PubChem - NIH.

-

This compound Powder 99 (TLC) Avanti Lipids - Sigma-Aldrich.

-

Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? - ResearchGate.

-

This compound | Stable Isotope - MedchemExpress.com.

-

DMABA-d4 NHS Ester | C13H14N2O4 | CID 121225391 - PubChem - NIH.

-

Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D.

-

DMABA NHS ester | 58068-85-2 - ChemicalBook.

-

NHS Esters for Antibody Labeling - BOC Sciences.

-

DMABA NHS ester | PE Detection Reagent | MedChemExpress.

-

DMABA-d6 NHS ester - Biochemicals - CAT N°: 11218 - Bertin bioreagent.

-

An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - Benchchem.

-

DMABA-d4 NHS ester - Biochemicals - CAT N°: 11217 - Bertin bioreagent.

-

Stable Isotope Labeled 4-(Dimethylamino)benzoic Acid Derivatives of Glycerophosphoethanolamine Lipids | Analytical Chemistry - ACS Publications.

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.

-

A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - NIH.

-

4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester [CAS# 146998-31-4].

-

Determining Eight Biogenic Amines in Surface Water Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry.

-

Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.

-

Simultaneous detection and quantification of different biogenic amines - ResearchGate.

-

isotopically labeled compounds: Topics by Science.gov.

-

Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 - Organic Chemistry Portal.

-

The synthetic protocol for the derivatization agents 1a and 1b - ResearchGate.

-

Spectrally accurate quantitative analysis of isotope-labeled compounds - PubMed.

-

US4233458A - Process for preparing N,N-dimethylaminobenzoic acids - Google Patents.

-

A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products - MDPI.

-

Schematic figure of (a) synthesis of 4-N-hydroxysuccinimide (NHS)... - ResearchGate.

-

Simultaneous Quantification of Eight Biogenic Amine Compounds in Tuna by Matrix Solid-Phase Dispersion followed by HPLC-Orbitrap Mass Spectrometry | Request PDF - ResearchGate.

-

A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments - ACS Publications.

-

CAS 23405-15-4: benzoic acid N-hydroxysuccinimide ester - CymitQuimica.

-

Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC - PubMed Central.

-

The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich.

-

Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - NIH.

Sources

- 1. longdom.org [longdom.org]

- 2. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]

- 3. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. glenresearch.com [glenresearch.com]

- 9. This compound Powder 99 (TLC) Avanti Lipids [sigmaaldrich.com]

- 10. caymanchem.com [caymanchem.com]

- 11. CAS 23405-15-4: benzoic acid N-hydroxysuccinimide ester [cymitquimica.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. avantiresearch.com [avantiresearch.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of DMABA-d10 NHS Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical mechanism and practical application of 4-(dimethylamino)benzoic acid-d10 N-hydroxysuccinimide (DMABA-d10 NHS) ester for the derivatization of primary amines. N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, valued for their ability to efficiently and selectively label primary amines on biomolecules such as proteins, peptides, and lipids.[1] The incorporation of a deuterium-labeled DMABA moiety introduces a stable isotopic signature, rendering DMABA-d10 NHS ester an invaluable tool for quantitative mass spectrometry-based applications. This guide will elucidate the fundamental reaction mechanism, explore the critical parameters governing the reaction, provide detailed experimental protocols, and discuss the application of this reagent in modern analytical workflows.

Introduction to this compound

This compound is a specialized amine-reactive chemical probe. Structurally, it consists of three key components:

-

N-Hydroxysuccinimide (NHS) Ester: An activated carboxylate group that readily reacts with nucleophilic primary amines.[2]

-

4-(dimethylamino)benzoic acid (DMABA): A stable aromatic scaffold that provides a tertiary amine for enhanced ionization in mass spectrometry.[3]

-

Deuterium-d10 Label: Ten deuterium atoms replace hydrogen atoms on the DMABA core (six on the two methyl groups and four on the aromatic ring), creating a distinct mass shift for use as an internal standard in quantitative mass spectrometry.

The primary application of this compound, along with its isotopic variants (d0, d4, d6), is in the derivatization of primary amine-containing lipids, such as phosphatidylethanolamine (PE), to facilitate their detection and quantification by electrospray tandem mass spectrometry.[3] This derivatization strategy overcomes challenges in detecting certain lipid subclasses that exhibit poor fragmentation patterns in their native state.

The Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution.[4][] The process can be broken down into the following key steps:

-

Nucleophilic Attack: An unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester.[1][6]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient and unstable tetrahedral intermediate.[4][6]

-

Collapse and Amide Bond Formation: The tetrahedral intermediate collapses, leading to the expulsion of the N-hydroxysuccinimide leaving group and the formation of a highly stable and irreversible amide bond between the DMABA-d10 moiety and the primary amine-containing molecule.[1][4]

This reaction is highly selective for primary amines, such as the N-terminus of polypeptides and the side chain of lysine residues.[1] While side reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur, the resulting esters and thioesters are generally less stable and can be hydrolyzed or displaced by amines.[6]

Caption: Reaction mechanism of this compound with a primary amine.

Critical Parameters Influencing the Reaction

The success of the labeling reaction hinges on the careful control of several experimental parameters.

3.1. The Paramount Role of pH

The pH of the reaction buffer is the single most critical factor in NHS ester chemistry.[4][7] It directly influences both the nucleophilicity of the target amine and the stability of the NHS ester itself.

-

Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and significantly slows down the desired aminolysis reaction.[4]

-

Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic state (-NH₂) to react with the NHS ester.[2][8] The optimal pH for most applications is between 8.3 and 8.5.[7][9]

-

High pH (>8.5): While the rate of aminolysis increases with pH, the competing hydrolysis of the NHS ester becomes significantly more pronounced at higher pH values, reducing the overall efficiency of the conjugation.[1][2]

3.2. Competing Hydrolysis: The Inevitable Side Reaction

In aqueous solutions, water can act as a nucleophile and hydrolyze the NHS ester, rendering it inactive.[1] This hydrolysis reaction is a direct competitor to the desired aminolysis. The rate of hydrolysis increases significantly with pH.[1] For instance, the half-life of a typical NHS ester can be several hours at pH 7 but drops to mere minutes at pH 9.[1]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Ambient | ~7 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

| Source:[4] |

3.3. Reagent Concentration and Stoichiometry

A molar excess of the this compound is typically used to drive the reaction towards completion. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the amine-containing molecule.[10] The optimal ratio may need to be determined empirically depending on the specific application and the concentration of the reactants.

3.4. Solvent and Temperature

This compound, like many NHS esters, may have limited solubility in aqueous buffers.[2] Therefore, it is often dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[2][7] The final concentration of the organic solvent should generally be kept below 10% to avoid denaturation of proteins or disruption of other biological structures.[11]

The reaction can be carried out at temperatures ranging from 4°C to room temperature.[4] Incubation at room temperature for 30-60 minutes is often sufficient, while reactions at 4°C may require longer incubation times (2 hours to overnight).[10]

Experimental Protocol: Derivatization of Primary Amine-Containing Lipids

This protocol provides a general guideline for the derivatization of phosphatidylethanolamine (PE) lipids with this compound for mass spectrometry analysis.

4.1. Materials

-

This compound

-

Amine-containing lipid sample (e.g., PE extract)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5[7]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[4]

-

Solvents for extraction (e.g., chloroform, methanol)

4.2. Procedure

-

Prepare the Lipid Sample: Dissolve the dried lipid extract in a suitable organic solvent.

-

Prepare the this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10] Prepare a 10 mM stock solution in anhydrous DMSO or DMF. This solution should be prepared fresh.[10]

-

Reaction Incubation: In a microcentrifuge tube, combine the lipid sample with the reaction buffer. Add the calculated volume of the this compound stock solution to achieve the desired molar excess. Vortex gently to mix.

-

Incubate: Incubate the reaction at room temperature for 30-60 minutes.[10]

-

Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[4]

-

Extraction and Sample Preparation for MS: Perform a liquid-liquid extraction to separate the derivatized lipids from unreacted reagent and byproducts. The extracted sample can then be dried and reconstituted in a suitable solvent for mass spectrometry analysis.

Caption: Experimental workflow for this compound derivatization.

The Role of Deuteration in Quantitative Analysis

The key advantage of using this compound is the introduction of a stable isotope label.[12] In mass spectrometry, this allows for the use of isotope dilution methods for accurate quantification. By spiking a known amount of the deuterated standard (DMABA-d10 labeled lipid) into a biological sample, the corresponding endogenous, non-deuterated lipid can be accurately quantified by comparing the signal intensities of the two species. The deuterium atoms do not significantly alter the chemical properties or chromatographic behavior of the molecule, but they provide a distinct mass shift that is easily resolved by a mass spectrometer.[13][14] This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantitative data.

Conclusion

This compound is a powerful tool for the derivatization of primary amines, particularly in the field of lipidomics. Its mechanism of action follows the well-established principles of NHS ester chemistry, resulting in the formation of a stable amide bond. The successful application of this reagent requires careful consideration of reaction conditions, most notably pH. The integrated deuterium label provides a robust means for accurate quantification by mass spectrometry, making this compound an indispensable reagent for researchers in drug development and biomedical research.

References

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Accessed January 16, 2026. [Link]

-

Avanti Polar Lipids. Chemical Mass Spectrometry Tools. Avanti Polar Lipids. Accessed January 16, 2026. [Link]

-

Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Accessed January 16, 2026. [Link]

-

Bertin Bioreagent. DMABA-d6 NHS ester. Bertin Bioreagent. Accessed January 16, 2026. [Link]

-

Avanti Polar Lipids. This compound. Avanti Polar Lipids. Accessed January 16, 2026. [Link]

-

McLaughlin, L. A., et al. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry. 2011;22(2):349-358. [Link]

-

Neese, B. T., et al. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. 2024;20:2270-2279. [Link]

-

Neese, B. T., et al. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. ResearchGate. 2024. [Link]

-

Jourdan, F., et al. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. 2022;122(7):7256-7323. [Link]

-

Varghese, R., et al. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules. 2022;27(2):499. [Link]

-

Chem-Station. Deuterium Labeling Reaction. Chem-Station. Accessed January 16, 2026. [Link]

-

Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. Accessed January 16, 2026. [Link]

-

Wang, M., et al. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. International Journal of Medical and Pharmaceutical Case Reports. 2015;4(3):1-7. [Link]

-

Kalkhof, S., et al. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry. 2009;44(6):887-899. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. resources.tocris.com [resources.tocris.com]

- 9. interchim.fr [interchim.fr]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 14. pubs.acs.org [pubs.acs.org]

The Gold Standard: A Technical Guide to Deuterated Reagents for Quantitative Analysis

For researchers, scientists, and drug development professionals engaged in the precise quantification of molecules, the integrity of analytical data is paramount. In the landscape of quantitative analysis, particularly within complex biological matrices, achieving accuracy and reproducibility is a constant challenge. This in-depth technical guide provides a comprehensive exploration of deuterated reagents, the cornerstone of the "gold standard" methodology—isotope dilution mass spectrometry (IDMS)—for robust and reliable quantification.

This guide moves beyond a simple recitation of protocols. It delves into the fundamental principles governing the use of deuterated internal standards, the rationale behind critical experimental choices, and practical, field-proven insights to empower you to develop, validate, and troubleshoot highly accurate quantitative assays.

The Imperative for an Internal Standard: Combating Analytical Variability

Quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to various sources of error that can compromise data integrity. An ideal internal standard (IS) is a compound added at a known concentration to all samples, calibrators, and quality controls before sample processing. Its purpose is to mimic the physicochemical behavior of the target analyte, thereby compensating for variability throughout the analytical workflow.

Key sources of variability that necessitate the use of an internal standard include:

-

Matrix Effects: Co-eluting endogenous components in biological samples (e.g., plasma, urine) can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to unpredictable ion suppression or enhancement.

-

Sample Preparation Inconsistencies: Analyte recovery can vary between samples during multi-step extraction processes like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

-

Instrumental Drift: Fluctuations in the performance of the LC-MS system, such as minor changes in injection volume or detector sensitivity over an analytical run, can introduce errors.

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated analogs, are widely considered the "gold standard" because their chemical and physical properties are nearly identical to the analyte, differing only in mass. This near-perfect mimicry allows for superior correction of analytical variability.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of deuterated reagents is fundamentally based on the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known amount of an isotopically enriched standard (the deuterated reagent) to a sample containing an unknown amount of the native analyte.

The core tenet of IDMS is that any analyte loss during sample preparation or fluctuations in instrument response will affect the analyte and the deuterated internal standard to the same degree. Consequently, the ratio of the mass spectrometer signal of the analyte to that of the deuterated internal standard remains constant and is directly proportional to the analyte's concentration.

Figure 1: The core workflow of Isotope Dilution Mass Spectrometry.

Selecting and Characterizing Deuterated Reagents: A Scientist's Checklist

The success of a quantitative assay hinges on the quality and suitability of the deuterated internal standard. Careful selection and characterization are non-negotiable.

Key Selection Criteria

| Selection Factor | Recommendation & Rationale |

| Isotopic Purity (Enrichment) | Aim for ≥98% isotopic enrichment. High purity minimizes background interference from the unlabeled analyte present in the standard, ensuring a clear mass separation and improving data quality. |

| Chemical Purity | Should be >99%. High chemical purity ensures that the internal standard behaves consistently with the target analyte. |

| Position of Deuterium Labeling | Labels should be on stable, non-exchangeable positions (e.g., aromatic or aliphatic carbons). Avoid labeling on heteroatoms (e.g., -OH, -NH) as these can undergo hydrogen-deuterium (H/D) exchange in solution, compromising the standard's integrity. |

| Number of Deuterium Atoms | Typically 3 to 6 deuterium atoms are ideal. This provides a sufficient mass shift to distinguish the standard from the natural isotopic distribution of the analyte without significantly altering its physicochemical properties. |

| Mass Shift | Ensure the mass difference is sufficient to prevent isotopic crosstalk, where the M+2 or M+3 isotopes of the analyte interfere with the signal of the deuterated standard. |

Synthesis and Validation

Deuterated standards are typically produced through methods like controlled chemical exchange, catalytic deuteration, or total synthesis from deuterated precursors. Upon synthesis, rigorous analytical characterization is essential to confirm isotopic substitution, molecular structure, and purity. A combination of techniques is often employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the location and extent of deuterium incorporation.

-

Mass Spectrometry (MS): Confirms the molecular weight and isotopic enrichment.

Every batch of a deuterated internal standard should be accompanied by a Certificate of Analysis (CoA) detailing its isotopic and chemical purity, and the specific positions of the deuterium labels.

Experimental Protocol: Building a Robust Bioanalytical Method

This section outlines a detailed, step-by-step methodology for a common application: the quantification of a small molecule drug in human plasma using a deuterated internal standard and LC-MS/MS.

Materials and Reagents

-

Analyte: Certified reference material of the drug of interest.

-

Internal Standard: Deuterated analog of the drug (e.g., Drug-d4).

-

Biological Matrix: Pooled, drug-free human plasma.

-

Reagents: HPLC-grade solvents (e.g., acetonitrile, methanol, water), formic acid, and protein precipitation agent (e.g., acetonitrile with 1% formic acid).

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard in the same solvent.

-

Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution to create working solutions for spiking calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution with the protein precipitation agent to a fixed concentration that yields a robust signal in the mass spectrometer.

Preparation of Calibration Standards and Quality Controls

-

Calibration Curve: Spike a series of drug-free plasma samples with the analyte working solutions to create a calibration curve with at least 6-8 non-zero concentration levels, including a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ).

-

Quality Controls (QCs): Prepare QCs at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

Sample Preparation: Protein Precipitation

-

Aliquoting: Aliquot 50 µL of each calibrator, QC, and unknown study sample into a 96-well plate or microcentrifuge tubes.

-

Addition of Internal Standard: Add 150 µL of the internal standard working solution to every well/tube. The addition of the IS early in the process is crucial to correct for variability in subsequent steps.

-

Precipitation: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Figure 2: A typical protein precipitation workflow for bioanalysis.

LC-MS/MS Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to ensure the analyte and deuterated internal standard co-elute and are separated from other matrix components.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), typically in positive mode for most small molecule drugs.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

Potential Pitfalls and Field-Proven Troubleshooting

While deuterated internal standards are the preferred choice, their use is not without potential challenges. A proactive and knowledgeable approach is key to mitigating these issues.

The Chromatographic Isotope Effect

The Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is known as the chromatographic isotope effect and is attributed to the fact that C-D bonds are slightly shorter and stronger than C-H bonds, leading to minor differences in polarity. If the analyte and IS do not co-elute perfectly, they may experience different degrees of matrix effects, compromising accuracy.

Troubleshooting Workflow:

-

Assess the Separation: Evaluate the degree of peak separation. A small, highly reproducible shift where the peaks significantly overlap may be acceptable.

-

Optimize Chromatography:

-

Modify Gradient: A shallower gradient can sometimes improve co-elution.

-

Change Mobile Phase: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile).

-

Adjust Temperature: Lowering the column temperature can sometimes reduce the separation.

-

-

Validate Robustness: If a small separation persists, it is crucial to demonstrate during method validation that it does not lead to differential matrix effects across different sources of the biological matrix.

H/D Back-Exchange and In-Source Loss

The Problem: As mentioned, deuterium atoms on labile positions can exchange with protons from the solvent. This can also occur under high-temperature conditions in the mass spectrometer's ion source. This leads to a decrease in the signal of the correct mass for the IS and an artificial increase in the signal at the mass of the analyte, compromising accuracy.

Mitigation Strategies:

-

Proper Standard Selection: The primary defense is to select a standard with deuterium labels on stable, non-exchangeable positions.

-

Control pH: Maintain neutral pH for sample and mobile phase solutions where possible to minimize exchange.

-

Optimize MS Source Conditions: Use the lowest source temperature that provides adequate ionization efficiency.

Analyte Contribution from the Internal Standard

The Problem: If the deuterated internal standard contains a significant percentage of the unlabeled analyte as an impurity, it can lead to an overestimation of the analyte concentration, particularly at the LLOQ.

Validation and Correction:

-

Analyze the IS Solution: A "zero sample" (blank matrix spiked only with the IS) should be analyzed to check for the presence of the analyte signal.

-

Regulatory Guidance: Regulatory bodies like the FDA and EMA have guidelines on acceptable levels of contribution. The response of the analyte in the zero sample should typically be less than 20% of the response at the LLOQ.

Regulatory Perspective and Method Validation

The use of deuterated internal standards is strongly recommended by regulatory agencies for bioanalytical method validation. The International Council for Harmonisation (ICH) M10 guideline, now adopted by both the FDA and EMA, provides a unified standard for validation.

Key validation parameters that demonstrate the suitability of the deuterated internal standard include:

-

Selectivity: The method should be able to differentiate and quantify the analyte in the presence of endogenous matrix components.

-

Accuracy and Precision: Assessed by analyzing QC samples in multiple runs.

-

Matrix Effect: Evaluated to ensure that the IS appropriately compensates for any ion suppression or enhancement.

-

Stability: Analyte and IS stability must be demonstrated under various conditions (e.g., freeze-thaw, bench-top, long-term storage).

Conclusion: Ensuring Data Integrity with Deuterated Reagents

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Scholar.

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 2013. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). ResolveMass Laboratories Inc. Retrieved January 15, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved January 15, 2026, from [Link]

-

Gu, H., & Liu, G. (2004). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of mass spectrometry : JMS, 39(6), 609–612. [Link]

-

Deuterated Compounds | Stable Isotope-Labeled Standards - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

-

Deuterated drug. (2023, December 1). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Davison, A. S., & Taylor, R. L. (2007). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of clinical biochemistry, 44(Pt 4), 407–408. [Link]

-

Iwasaki, Y., Nakano, Y., Mochizuki, K., Sakane, T., Nakagawa, K., & Miyazawa, T. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid communications in mass spectrometry : RCM, 34(13), e8814. [Link]

- Gu, H., & Liu, G. (2004). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of mass spectrometry, 39, 609-12.

-

Advantages of Deuterated Compounds. (2024, September 25). Clearsynth Discovery. Retrieved January 15, 2026, from [Link]

-

Chemistry For Everyone. (2025, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. Retrieved January 15, 2026, from [Link]

-

Quinto, F. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry, 39(6), 1503-1516. [Link]

-

Essex, R. M. (2017). Guideline on Isotope Dilution Mass Spectrometry (No. NBL-A-GUIDE-002). USDOE New Brunswick Laboratory. [Link]

-

What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.). NorthEast BioLab. Retrieved January 15, 2026, from [Link]

-

Sebastiano, R., Citterio, A., Lapadula, M., & Righetti, P. G. (2003). A new deuterated alkylating agent for quantitative proteomics. Rapid communications in mass spectrometry : RCM, 17(21), 2380–2386. [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Quora. Retrieved January 15, 2026, from [Link]

-

Isotope dilution. (2023, November 28). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. [Video]. YouTube. Retrieved January 15, 2026, from [Link]

- Dong, R., Li, X., & Zhang, Y. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review".

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. (2025, May 20). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

- Ji, A. J., He, Y., & Zhang, D. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.

The Analytical Edge: A Technical Guide to Small Molecule Quantitation Using DMABA-d10 NHS Ester Derivatization

In the landscape of modern analytical science, particularly within drug development and metabolomics, the precise and accurate quantification of small molecules is paramount. Many endogenous metabolites, drug candidates, and biomarkers possess functional groups, such as primary and secondary amines, that present challenges for direct analysis by liquid chromatography-mass spectrometry (LC-MS). These challenges often manifest as poor ionization efficiency, chromatographic retention issues, and susceptibility to matrix effects, ultimately compromising data quality and reliability.[1][2]

Chemical derivatization emerges as a powerful strategy to overcome these limitations. By chemically modifying the analyte of interest, we can introduce desirable properties that enhance its analytical performance.[3][4][5] This guide provides an in-depth exploration of 4-[di(methyl-d3)amino]-2,5-dioxo-1-pyrrolidinyl ester benzoic-2,3,5,6-d4 acid, commonly known as DMABA-d10 NHS ester, a state-of-the-art, isotope-labeled derivatization reagent designed to empower researchers in their quantitative analysis of amine-containing small molecules.

The "Why": Unpacking the Power of Isotope-Labeled Derivatization

The core strength of this compound lies in the strategic incorporation of stable isotopes.[6][7] This isotopic labeling is not a trivial modification; it is a deliberate design choice that provides a robust internal standard for quantitative analysis.[1][6][8] When a sample is derivatized with this compound, and a corresponding calibration standard or quality control sample is derivatized with the non-deuterated ("light") DMABA NHS ester, the resulting derivatives are chemically identical but mass-shifted.[9]

This mass difference allows the mass spectrometer to distinguish between the analyte from the sample and the internal standard, even if they co-elute chromatographically.[8] Any variations in sample preparation, injection volume, chromatographic performance, or ionization efficiency will affect both the "heavy" (deuterated) and "light" forms equally.[1] This co-varying behavior allows for the ratiometric measurement of the analyte, effectively canceling out experimental inconsistencies and leading to highly accurate and precise quantification.[1]

The "How": Mechanism of this compound Derivatization

The derivatization reaction leverages the well-established and highly efficient chemistry of N-hydroxysuccinimide (NHS) esters.[10][11][12] The NHS ester is a reactive group that readily and selectively reacts with primary and, to a lesser extent, secondary amines under mild conditions to form a stable amide bond.[10][12][13][]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide linkage.[12][]

Caption: Mechanism of this compound reaction with a primary amine.

A Self-Validating Protocol for Small Molecule Derivatization

This protocol is designed to be a robust starting point for the derivatization of a wide range of small molecules. As with any analytical method, optimization is key to achieving the best performance for a specific analyte and matrix.

Critical Reagents and Materials

| Reagent/Material | Recommended Specifications | Rationale |

| This compound | >98% purity | High purity minimizes potential side reactions and interfering peaks. |

| DMABA NHS Ester (light) | >98% purity | Used for preparing calibration standards and quality controls. |

| Anhydrous Acetonitrile (ACN) | LC-MS grade | Aprotic solvent that is compatible with the reaction and LC-MS analysis. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | LC-MS grade | Can be used to dissolve the NHS ester if solubility in ACN is an issue.[15] |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | >99% purity | Acts as a non-nucleophilic base to deprotonate the amine, enhancing its reactivity.[15] |

| Formic Acid (FA) | LC-MS grade | Used to quench the reaction by protonating any remaining base and unreacted amines. |

| Borate Buffer (0.1 M, pH 8.5) | Prepared fresh | An alternative reaction buffer, particularly for aqueous samples. |

Step-by-Step Derivatization Workflow

Caption: A typical workflow for small molecule derivatization.

1. Preparation of Reagent Solutions:

-

This compound Stock Solution: Prepare a 1 mg/mL stock solution in anhydrous ACN. This solution should be prepared fresh or stored under inert gas at -20°C for short periods.

-

Base Solution: Prepare a 5% (v/v) solution of TEA or DIPEA in anhydrous ACN.

2. Sample and Standard Preparation:

-

Ensure that the sample extract or standard solution containing the amine-analyte is dried down completely, typically under a stream of nitrogen.

-

Reconstitute the dried sample in 50 µL of anhydrous ACN.

3. The Derivatization Reaction:

-

To the reconstituted sample, add 25 µL of the this compound stock solution.

-

Add 5 µL of the base solution to initiate the reaction. The final pH of the reaction mixture is critical; an optimal pH range is typically 7.2 to 8.5.[10][11]

-

Vortex the mixture gently and incubate at room temperature for 60 minutes. The reaction time and temperature may require optimization for specific analytes.[11] Reactions can also be performed at 4°C to minimize the competing hydrolysis of the NHS ester.[11]

4. Reaction Quenching:

-

After incubation, add 5 µL of 1% formic acid in ACN to quench the reaction. This step is crucial to stop the derivatization and ensure the stability of the derivatives.

5. Final Sample Preparation for LC-MS:

-

Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 5 minutes to pellet any precipitated salts or byproducts.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.

Optimization and Validation: The Hallmarks of a Robust Method

A self-validating system is one where the experimental design includes inherent checks and balances. The use of a "light" isotope-labeled standard for calibration curves is a prime example. However, further validation is essential.

-

Reaction Stoichiometry: It is crucial to use a molar excess of the this compound to ensure complete derivatization of the analyte. A typical starting point is a 5- to 10-fold molar excess.

-

pH Control: The reaction is highly pH-dependent.[15] Below pH 7, the amine is protonated and non-nucleophilic.[11] Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing efficiency.[10][11]

-

Matrix Effects: While isotope dilution minimizes the impact of matrix effects, it is still prudent to assess them. This can be done by comparing the response of the derivatized analyte in a pure solvent versus a sample matrix.

-

Stability of Derivatives: The stability of the DMABA-derivatized analytes in the final sample solution should be assessed over the expected analysis time.

Data Analysis and Interpretation

The primary advantage of using this compound is the simplification and increased confidence in data analysis. The derivatized analyte and its deuterated internal standard will have nearly identical chromatographic retention times but will be separated by their mass-to-charge ratio (m/z) in the mass spectrometer.

Quantitative analysis is performed by creating a calibration curve based on the peak area ratio of the "light" derivatized standard to the "heavy" derivatized internal standard. This ratiometric approach provides a highly accurate and precise determination of the analyte concentration in the unknown sample.

Conclusion: Elevating Analytical Confidence

This compound is more than just a derivatization reagent; it is a tool for enhancing analytical rigor and confidence in the quantitative analysis of amine-containing small molecules. By understanding the underlying chemistry, meticulously following a robust protocol, and performing necessary optimizations, researchers can significantly improve the quality of their data. This guide provides the foundational knowledge and a practical framework to successfully implement this powerful technique, ultimately accelerating research and development in the pharmaceutical and life sciences.

References

-

A Review on Differential Isotope-coded Derivatization Reagents for LC-API-MS Analyses. (2025). ResearchGate. Retrieved from [Link]

-

Derivatization in Mass Spectrometry. (2010). Spectroscopy Online. Retrieved from [Link]

-

Isotopic labeling. (n.d.). Wikipedia. Retrieved from [Link]

-

Metabolomics relative quantitation with mass-spectrometry using chemical derivatization. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Optimization of N-hydroxysuccinimide Ester Coupling With Aminoallyl-Modified RNA for Fluorescent Labeling. (2020). PubMed. Retrieved from [Link]

-

Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. (2010). PMC - NIH. Retrieved from [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved from [Link]

-

An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (2025). ResearchGate. Retrieved from [Link]

-

Application of Safirinium N-Hydroxysuccinimide Esters to Derivatization of Peptides for High-Resolution Mass Spectrometry, Tandem Mass Spectrometry, and Fluorescent Labeling of Bacterial Cells. (2020). PMC - NIH. Retrieved from [Link]

-

Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

-

Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020). PubMed. Retrieved from [Link]

-

A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. (n.d.). PubMed Central. Retrieved from [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]

-

Targeted Metabolomics and Lipidomics. (n.d.). Waters. Retrieved from [Link]

-

Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. masspec.scripps.edu [masspec.scripps.edu]

- 4. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound Powder 99 (TLC) Avanti Lipids [sigmaaldrich.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. glenresearch.com [glenresearch.com]

- 13. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lumiprobe.com [lumiprobe.com]

A Senior Application Scientist's Guide to Chemical Labeling in Proteomics and Metabolomics

Introduction: The Quest for Quantitative Precision

In the landscape of systems biology, proteomics and metabolomics provide profound insights into the functional states of cells, tissues, and organisms. Proteomics, the large-scale study of proteins, and metabolomics, the comprehensive analysis of small molecule metabolites, are central to understanding complex biological processes, discovering disease biomarkers, and accelerating drug development.[1][2][3] However, a significant challenge in these fields is the accurate and reproducible quantification of thousands of molecules across different biological samples.[1][4][5]

Mass spectrometry (MS) has become the dominant analytical platform due to its high sensitivity and throughput.[6] To leverage its power for quantification, various strategies have been developed. This guide focuses on chemical labeling techniques, which involve the covalent attachment of specific tags to proteins, peptides, or metabolites. These labels, often containing stable isotopes, enable precise relative or absolute quantification by creating unique mass signatures that can be distinguished and measured by the mass spectrometer.

This document provides an in-depth technical exploration of the core chemical labeling strategies in both proteomics and metabolomics. It is designed for researchers and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure robust and reliable quantitative data.

Part I: Chemical Labeling in Quantitative Proteomics

Quantitative proteomics aims to measure the dynamic changes in protein expression levels.[1] Label-based strategies are renowned for their high precision and accuracy.[4][7] These methods can be broadly categorized into metabolic labeling, performed in vivo, and chemical labeling, performed in vitro.

Metabolic Labeling: The SILAC Gold Standard

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique first introduced in 2002.[8][9] It is often considered the gold standard for quantitative accuracy because the label is incorporated during protein synthesis within living cells, minimizing experimental errors that can be introduced during sample processing.[2][7][8][10]

Causality & Principle: The core principle of SILAC is the metabolic incorporation of "heavy" stable-isotope-labeled amino acids into the entire proteome.[8][9] Two populations of cells are cultured in media that are identical except for specific amino acids. One population receives the natural "light" amino acids (e.g., ¹²C₆-Arginine), while the other receives "heavy" isotopically labeled counterparts (e.g., ¹³C₆-Arginine).[11][12] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the second cell population.[8][10][12]

The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the samples are combined at the earliest possible stage—often at the whole-cell or lysate level.[8][10] This co-processing is a key advantage, as any protein loss or variation during downstream sample preparation (e.g., protein extraction, digestion) affects both the light and heavy samples equally, preserving the true biological ratio.

When analyzed by LC-MS/MS, peptides from the two samples are chemically identical but differ in mass by a known amount (e.g., 6 Da for a single ¹³C₆-Arg). They co-elute from the liquid chromatography column and are detected simultaneously in the mass spectrometer. The relative protein abundance is determined by comparing the signal intensities of the heavy and light peptide pairs.[8][11]

Diagram: SILAC Experimental Workflow

Caption: General workflow for a SILAC-based quantitative proteomics experiment.

Experimental Protocol: SILAC

This protocol is a generalized procedure. Specific details, such as the choice of amino acids (Arginine and Lysine are common for tryptic digests) and the number of cell doublings, must be optimized for the specific cell line.[12]

-

Adaptation Phase:

-

Culture two separate populations of the chosen cell line.

-

For the "light" population, use SILAC-specific medium containing natural (light) lysine and arginine.

-

For the "heavy" population, use SILAC medium containing stable isotope-labeled heavy lysine (e.g., ¹³C₆, ¹⁵N₂) and arginine (e.g., ¹³C₆, ¹⁵N₄).

-

Subculture the cells for at least 5-6 cell divisions to ensure >99% incorporation of the labeled amino acids.[12] The degree of incorporation should be verified by mass spectrometry.[8][10]

-

-

Experimental Phase:

-

Sample Combination and Processing:

-

Harvest the cells from both populations. Perform an accurate cell count.

-

Combine the light and heavy cell populations in a 1:1 ratio based on cell number.[12]

-

Lyse the combined cell pellet to extract proteins.

-

Digest the protein mixture into peptides using a protease, typically trypsin. Trypsin cleaves after lysine and arginine, ensuring that every resulting peptide (except the C-terminal one) will contain a label.[12]

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect pairs of peptide peaks (light and heavy) separated by a known mass difference.

-

-

Data Analysis:

-

Use specialized software to identify peptides and quantify the intensity ratio for each light/heavy peptide pair. This ratio directly reflects the relative abundance of the parent protein between the two experimental conditions.

-

Advantages & Limitations: The primary advantage of SILAC is its exceptional quantitative accuracy, as samples are combined early, minimizing procedural variation.[7][8][10] It is widely used for studying protein expression, post-translational modifications (PTMs), and protein-protein interactions.[7][8] However, its main limitation is that it is generally applicable only to metabolically active, cultured cells and requires a significant time investment for the adaptation phase.[8] The "Super-SILAC" approach, which uses a spike-in standard composed of a mixture of multiple heavy-labeled cell lines, has extended this technique to the analysis of tissues and tumors.[13][14]

Isobaric Labeling: High-Throughput Multiplexing